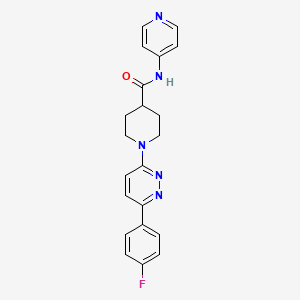

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

Description

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O/c22-17-3-1-15(2-4-17)19-5-6-20(26-25-19)27-13-9-16(10-14-27)21(28)24-18-7-11-23-12-8-18/h1-8,11-12,16H,9-10,13-14H2,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMRLMMLIZDNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridazinyl intermediate, followed by the introduction of the fluorophenyl group and the piperidine carboxamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and coupling agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridazinyl groups, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: Researchers investigate its interactions with biological molecules and potential as a biochemical probe.

Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: It may be used in the synthesis of advanced materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

1-(6-(4-methylphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide: Contains a methylphenyl group instead of a fluorophenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C21H20FN5O |

| Molecular Weight | 377.4 g/mol |

| CAS Number | 1105232-16-3 |

Structure

The compound features a pyridazine ring substituted with a fluorophenyl group and a piperidine carboxamide moiety, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The specific structural elements allow it to modulate enzyme activity, potentially influencing pathways relevant to neurodegenerative diseases and other conditions.

Inhibitory Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, compounds structurally related to this compound have shown competitive inhibition with IC50 values as low as 0.013 µM for MAO-B, indicating strong potential for treating conditions like Alzheimer's disease .

Cytotoxicity Studies

Cytotoxicity assessments conducted on healthy fibroblast cell lines (L929) revealed that while some derivatives caused significant cell death at higher concentrations, the compound exhibited lower toxicity profiles, making it a more suitable candidate for therapeutic development .

Selectivity and Reversibility

The selectivity indices for MAO-B inhibitors derived from this compound suggest that they are reversible and competitive inhibitors, which is advantageous for therapeutic applications as it minimizes side effects associated with irreversible inhibitors .

Neurodegenerative Disorders

A series of studies focused on the neuroprotective effects of this compound's derivatives have indicated their potential in mitigating oxidative stress and neuronal cell death. For example, derivatives demonstrated protective effects against neurotoxic agents in cellular models, supporting their candidacy for further development in treating neurodegenerative disorders .

Synthesis

The synthesis of this compound typically involves multiple organic reactions. Key steps include:

- Preparation of the pyridazinyl intermediate.

- Introduction of the fluorophenyl group.

- Formation of the piperidine carboxamide moiety.

Common reagents include halogenated compounds and coupling agents to optimize yield and purity during synthesis.

Q & A

Q. What are the key synthetic pathways and reaction optimization strategies for this compound?

The synthesis involves multi-step routes, typically starting with functionalization of the pyridazine and piperidine cores. Key steps include:

- Cyclization reactions to form the triazolo-pyridazine or pyridazinone moieties, often using solvents like acetonitrile or dichloromethane under reflux conditions .

- Amide coupling between the piperidine-4-carboxamide and pyridin-4-amine groups, optimized via activating agents (e.g., HATU) in anhydrous solvents .

- Purification via column chromatography or HPLC to achieve >95% purity . Reaction conditions (temperature, solvent polarity, and catalyst choice) are systematically varied to maximize yield and minimize side products .

Q. Which analytical techniques are critical for structural characterization?

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of fluorophenyl and pyridazine substituents .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (where feasible) to resolve stereochemical ambiguities in the piperidine ring .

- HPLC with UV/Vis detection to monitor reaction progress and purity .

Q. What pharmacological targets are hypothesized for this compound?

Based on structural analogs, potential targets include:

- Kinases (e.g., MAPK or PI3K), due to the pyridazine moiety’s ATP-binding site compatibility .

- GPCRs (e.g., serotonin or dopamine receptors), inferred from piperidine derivatives’ activity .

- Epigenetic regulators (e.g., HDACs), suggested by carboxamide’s zinc-chelating potential .

Advanced Research Questions

Q. How can computational methods improve synthesis efficiency?

- Quantum chemical calculations (DFT) predict transition states and guide solvent/catalyst selection for cyclization steps .

- Machine learning models trained on reaction databases prioritize high-yield conditions, reducing trial-and-error experimentation .

- Molecular docking identifies structural modifications to enhance target binding, such as fluorophenyl group positioning .

Q. How to resolve contradictions in bioactivity data across studies?

- Dose-response reevaluation : Ensure consistent molar concentrations and assay formats (e.g., cell-free vs. cellular assays) .

- Metabolic stability testing : Address discrepancies caused by compound degradation in physiological conditions (e.g., cytochrome P450 interactions) .

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Fragment-based design : Synthesize analogs with incremental modifications (e.g., replacing 4-fluorophenyl with chloro or methyl groups) to map steric/electronic effects .

- Free-energy perturbation (FEP) simulations : Quantify binding affinity changes for specific substituents .

- Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic interactions using co-crystal structures of analogs .

Q. How do physicochemical properties influence pharmacological profiles?

- LogP optimization : Balance lipophilicity (via fluorophenyl groups) and aqueous solubility (via carboxamide) to enhance blood-brain barrier penetration or renal clearance .

- pH-dependent stability : Test degradation kinetics in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to guide formulation .

Methodological Considerations

Designing interaction studies with biological targets

- SPR assays : Immobilize the target protein and measure compound binding kinetics (ka/kd) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation temperatures .

Addressing synthetic scalability challenges

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .

- DoE (Design of Experiments) : Systematically vary factors like catalyst loading and solvent ratios to identify robust conditions .

Data Contradiction Analysis

Q. Interpreting conflicting cytotoxicity results

- Cell line variability : Test across multiple lines (e.g., HEK293, HepG2) to rule out tissue-specific effects .

- Off-target profiling : Use kinome-wide screening to identify unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.